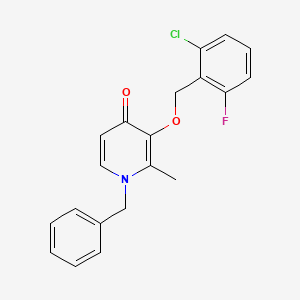

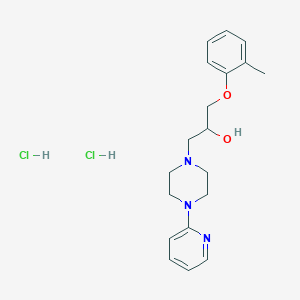

1-Benzyl-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone (also known as BFCPM) is a small organic molecule with a unique structure. It has been studied extensively in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug discovery and development. BFCPM has been studied for its potential as an inhibitor of protein phosphatases and its ability to modulate the activity of enzymes involved in signal transduction pathways. The molecule has also been investigated for its potential as an anticonvulsant, an anti-inflammatory, and an anti-cancer agent.

Applications De Recherche Scientifique

Oxidative Coupling Reactions

An innovative approach demonstrated the oxidative coupling between two sp(3)C-sp(3)C centers under metal-free conditions, using similar compounds. This method highlights the utility of such compounds in facilitating novel bond-forming reactions that could be pivotal in synthesizing complex organic molecules (Sahoo, 2016).

Electrosynthesis of Organic Compounds

In the field of electrosynthesis, compounds with benzyl and fluoro substituents have been utilized to achieve monofluorination of polymethylbenzenes, showcasing their role in the selective introduction of fluorine atoms into organic frameworks. This process is crucial for developing compounds with enhanced biological activity or material properties (Bensadat et al., 1980).

Catalysis and Synthesis

Cobalt-catalyzed reactions employing pyridinone derivatives have been developed for the synthesis of benzo[b]fluorenones, demonstrating the compound's role in facilitating complex molecular architectures through catalytic transformations. This highlights its potential application in synthesizing novel organic materials and pharmaceuticals (Qiu et al., 2019).

Drug Development

In pharmaceutical research, derivatives of pyridinone have shown potential as calcium-channel antagonists, suggesting the compound's utility in the development of new therapeutic agents targeting cardiovascular diseases (Linden et al., 2011).

Materials Science

The synthesis and structural characterization of iron(III) complexes with pyridinone derivatives indicate their potential application in materials science, particularly in the development of magnetic materials or as catalysts in various chemical reactions (Schlindwein et al., 2006).

Propriétés

IUPAC Name |

1-benzyl-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFNO2/c1-14-20(25-13-16-17(21)8-5-9-18(16)22)19(24)10-11-23(14)12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKMXQYRQENKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC=CC=C2)OCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962158.png)

![Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2962162.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962165.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2962167.png)

![N-[(4-Methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2962169.png)

![N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962170.png)

![8-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962172.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2962174.png)

![diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2962177.png)

![2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2962178.png)